molecular formula C21H20ClN5O3S B2868289 N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1359132-00-5

N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2868289
CAS RN: 1359132-00-5
M. Wt: 457.93
InChI Key: GRCIRLRVJLYAKO-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a chlorophenyl group, a furan ring, a pyrazolopyrimidine ring, and a thioacetamide group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrazolopyrimidine ring are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chlorophenyl group suggests that it could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds structurally related to N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide have been evaluated for their potential in antimicrobial and anticancer applications. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results as antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than reference drugs. The synthesized compounds were characterized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization of Thiazolopyrimidine Derivatives

The design and synthesis of various thiazolopyrimidine derivatives, including those related to the compound , have been explored for their antinociceptive and anti-inflammatory properties. These studies have led to the development of compounds with significant biological activities, underscoring the importance of such chemical structures in medicinal chemistry research. The detailed synthesis, spectroscopic data, and pharmacological screening of these compounds provide valuable insights into their potential therapeutic applications (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antitumor Evaluation

Further research into derivatives of pyrazolo[3,4-d]pyrimidine has highlighted their antitumor properties. Specifically, a series of these derivatives have been synthesized and evaluated for their activity against human breast adenocarcinoma cell lines, revealing mild to moderate antitumor activity. Such findings indicate the potential of these compounds in developing new anticancer therapies, particularly for breast cancer (El-Morsy, El-Sayed, & Abulkhair, 2017).

Insecticidal Properties

Explorations into the insecticidal properties of novel heterocycles incorporating thiadiazole moieties against the cotton leafworm, Spodoptera littoralis, have also been conducted. These studies aim to develop safer, more effective pesticides to protect crops from pests, demonstrating the broader implications of such compounds in agriculture (Fadda et al., 2017).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their effect on the self-assembly process and their antioxidant activity, showing significant potential in various biomedical applications (Chkirate et al., 2019).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on testing its efficacy and safety .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-16-5-4-10-30-16)31-12-17(28)23-15-8-6-14(22)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCIRLRVJLYAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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